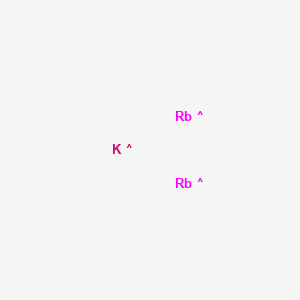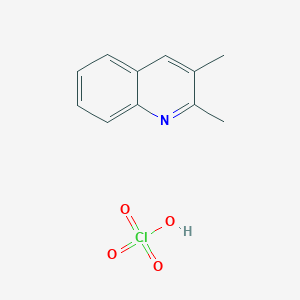
Azanide;dichlorocobalt;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;dichlorocobalt;hydrate is a coordination compound that consists of azanide (NH₂⁻), dichlorocobalt (CoCl₂), and water molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanide;dichlorocobalt;hydrate typically involves the reaction of cobalt(II) chloride with azanide in the presence of water. The reaction can be represented as follows: [ \text{CoCl}_2 + 2 \text{NH}_3 \rightarrow \text{Co(NH}_2\text{)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Azanide;dichlorocobalt;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of cobalt.
Reduction: It can be reduced to form lower oxidation states of cobalt.
Substitution: Ligand substitution reactions can occur, where the azanide or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ammonia, phosphines). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) complexes. Ligand substitution reactions can result in a variety of cobalt complexes with different ligands.
Scientific Research Applications
Azanide;dichlorocobalt;hydrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various cobalt complexes, which are studied for their catalytic properties and electronic structures.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as catalysts for chemical reactions and components in electronic devices.
Mechanism of Action
The mechanism of action of azanide;dichlorocobalt;hydrate involves its interaction with molecular targets through coordination chemistry. The cobalt center can form coordination bonds with various ligands, influencing the compound’s reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the nature of the ligands present.
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) chloride hydrate: Similar in composition but lacks the azanide ligand.
Lithium amide: Contains the azanide ligand but with lithium instead of cobalt.
Sodium amide: Another azanide compound with sodium as the metal center.
Uniqueness
Azanide;dichlorocobalt;hydrate is unique due to the presence of both azanide and dichlorocobalt components, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form diverse coordination complexes makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
13820-77-4 |
|---|---|
Molecular Formula |
Cl2CoH8N3O-3 |
Molecular Weight |
195.92 g/mol |
IUPAC Name |
azanide;dichlorocobalt;hydrate |
InChI |
InChI=1S/2ClH.Co.3H2N.H2O/h2*1H;;4*1H2/q;;+2;3*-1;/p-2 |
InChI Key |
DHMQXOQEYCQPKD-UHFFFAOYSA-L |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].O.Cl[Co]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


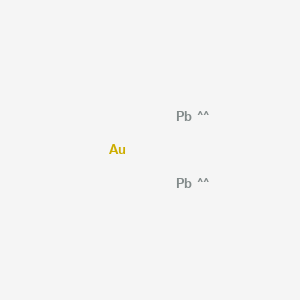
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)
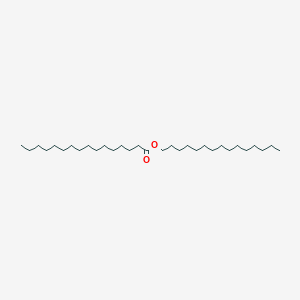
phosphanium bromide](/img/structure/B14717137.png)
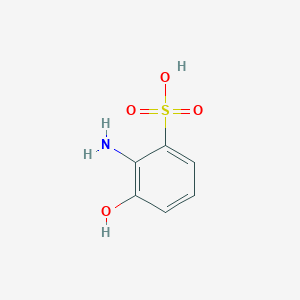


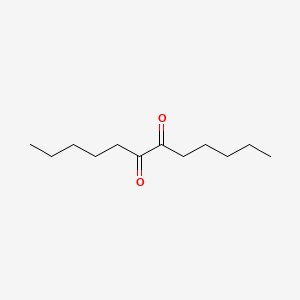
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)


